

confirming the downstream targets of the ODR1 transcription factor

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A Comparative Guide to the Downstream Targets of ODR-1 Homologs

The designation "ODR-1" can refer to several distinct proteins across different organisms, each with unique molecular functions and downstream targets. This guide provides a comparative analysis of three such proteins: the guanylate cyclase ODR-1 in Caenorhabditis elegans, the transcription factor Odd-skipped related 1 (OSR1) in vertebrates, and the transcriptional coregulator **ODR1** in plants. This resource is intended for researchers, scientists, and drug development professionals to clarify the roles and regulatory networks of these functionally diverse proteins.

ODR-1 in Caenorhabditis elegans: A Receptor Guanylate Cyclase in Chemosensation

In the nematode C. elegans, ODR-1 is not a transcription factor but a receptor-type guanylate cyclase that plays a pivotal role in olfactory signaling. It is essential for the response to various odorants sensed by the AWC sensory neurons.[1] ODR-1 functions as a key signaling component downstream of odorant receptors, producing cyclic GMP (cGMP) as a second messenger.[1]

Downstream Targets of C. elegans ODR-1 Signaling



The "downstream targets" of ODR-1 are the molecular components of the cGMP signaling pathway that are modulated by its activity. These are not direct gene targets but rather proteins whose functions are altered by cGMP.

Component	Туре	Function in ODR-1 Pathway
cGMP	Second Messenger	Produced by ODR-1; directly gates ion channels and activates protein kinases.[1]
TAX-2/TAX-4	Cyclic Nucleotide-Gated Ion Channel Subunits	Form a heteromeric channel that is opened by cGMP, leading to ion influx and neuronal depolarization.[2]
EGL-4	cGMP-dependent Protein Kinase (PKG)	Activated by cGMP; phosphorylates downstream targets to modulate sensory adaptation and other behaviors.

Experimental Protocols

Method: Forward Genetic Screens and Behavioral Assays

The components of the ODR-1 signaling pathway in C. elegans were largely identified through forward genetic screens.

- Mutagenesis: Wild-type worms are exposed to a mutagen (e.g., ethyl methanesulfonate -EMS) to induce random mutations in their genome.
- Behavioral Screening: The progeny of the mutagenized worms are screened for defects in their chemotaxis response to specific odorants known to be sensed by the AWC neurons (e.g., benzaldehyde, butanone, isoamyl alcohol). Worms that fail to move towards these attractants are isolated.



- Genetic Mapping and Gene Identification: The mutations in the behaviorally defective worms are mapped to specific chromosomal locations using genetic crosses. The causative gene is then identified through sequencing and complementation tests. odr-1, tax-2, and tax-4 mutants were identified through such screens.
- Functional Analysis: The function of the identified proteins is inferred from their amino acid sequence (e.g., identifying guanylate cyclase or ion channel domains) and further validated through cell-specific rescue experiments, where a wild-type copy of the gene is expressed only in specific neurons of the mutant animal to see if normal behavior is restored.

Signaling Pathway Diagram



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Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

OSR1 (Odd-skipped related 1) in Vertebrates: A Transcriptional Regulator of Development

In vertebrates, Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that is homologous to the Drosophila Odd-skipped protein.[3][4] It is a critical regulator of embryonic development, particularly in the formation of the heart and the urogenital system.[4] OSR1 can act as both a transcriptional activator and repressor to control the expression of its downstream target genes.

Downstream Targets of Vertebrate OSR1

OSR1 regulates a network of genes involved in cell proliferation, differentiation, and morphogenesis.



Target Gene/Protein	Organism/System	Effect of OSR1
SOX9	Human Lung Cancer Cells	Repression of expression.[5]
β-catenin	Human Lung Cancer Cells	Repression of expression (indirectly via SOX9).[5]
Cyclin D1, c-Myc, MMP7	Human Lung Cancer Cells	Repression (as downstream effectors of the Wnt/β-catenin pathway).[6]
Kir2.1, Kir2.3	Mammalian Cells	Activation of these inward rectifier potassium channels.

Experimental Protocols

Method: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the direct binding sites of a transcription factor across the entire genome.

- Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity, effectively "freezing" the transcription factor bound to its target DNA sequences in vivo.[7][8]
- Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.[7][8]
- Immunoprecipitation: An antibody specific to the transcription factor of interest (in this case, OSR1) is used to selectively pull down the protein-DNA complexes. These complexes are typically captured on antibody-coated magnetic beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
- Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. The
 resulting sequence reads are mapped back to the reference genome to identify the regions



where the transcription factor was bound.

 Data Analysis: Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for sequence reads. These enriched regions, or "peaks," represent the binding sites of the transcription factor. The genes located near these binding sites are potential direct targets of the transcription factor.

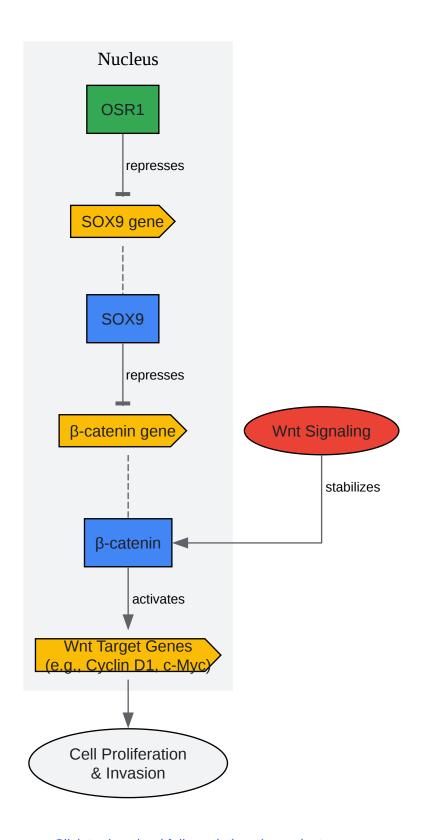
Method: Western Blotting for Protein Expression Analysis

Western blotting is used to quantify changes in the expression levels of target proteins upon modulation of the transcription factor's activity.

- Protein Extraction: Protein lysates are prepared from control cells and cells where OSR1
 expression has been either overexpressed or knocked down (e.g., using siRNA).
- SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Antibody Incubation: The membrane is incubated with a primary antibody that specifically
 recognizes the target protein (e.g., SOX9 or β-catenin). A secondary antibody conjugated to
 an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then
 added.
- Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The intensity of the signal is proportional to the amount of the target protein. This method was used to show that OSR1 overexpression decreases the protein levels of SOX9 and nuclear β-catenin.[5]

Regulatory Pathway Diagram





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Caption: OSR1 regulatory network in the context of Wnt signaling.



ODR1 in Arabidopsis thaliana: A Transcriptional Coregulator in Seed Biology

In the plant Arabidopsis thaliana, **ODR1** (OVERLY SENSITIVE TO ABA AND DROUGHT 1) is a nuclear-localized protein that acts as a transcriptional co-regulator, primarily involved in seed dormancy, germination, and the biosynthesis of proanthocyanidins (PAs).[9] It does not bind to DNA directly but rather interacts with other transcription factors to modulate their activity.

Downstream Targets of Plant ODR1

ODR1 is part of a regulatory complex that controls the expression of genes in the flavonoid biosynthesis pathway.

Target Gene	Function	Effect of ODR1
DFR (Dihydroflavonol 4-reductase)	Enzyme in proanthocyanidin biosynthesis	Enhanced expression (via interaction with the MBW complex).[9]
ANS (Anthocyanidin synthase)	Enzyme in proanthocyanidin biosynthesis	Enhanced expression (via interaction with the MBW complex).[9]

Experimental Protocols

Method: Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a molecular biology technique used to discover protein-protein interactions. It was used to show that **ODR1** interacts with TTG1, a component of the MBW transcription factor complex.[9][10]

- Vector Construction: The "bait" protein (e.g., ODR1) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., TTG1) is fused to the activation domain (AD) of the same transcription factor.
- Yeast Transformation: Both constructs are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) with upstream regulatory sequences that the DBD can bind



to.

- Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then drives the expression of the reporter genes.
- Phenotypic Selection: The expression of the reporter genes allows the yeast to grow on a selective medium (e.g., lacking histidine) and/or turn a specific color (e.g., blue in the presence of X-gal), indicating a positive interaction between the bait and prey proteins.

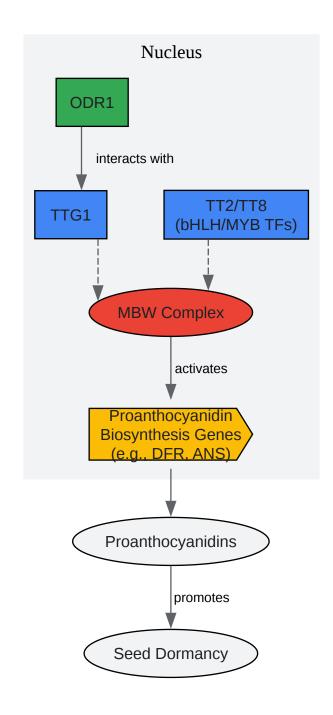
Method: Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions in vivo.

- Protein Expression: Plant tissues (e.g., Nicotiana benthamiana leaves or Arabidopsis protoplasts) are made to co-express tagged versions of the two proteins of interest (e.g., ODR1-FLAG and TTG1-HA).
- Cell Lysis: The cells are lysed under non-denaturing conditions to keep protein complexes intact.
- Immunoprecipitation: An antibody against one of the tags (e.g., anti-FLAG) is added to the cell lysate. This antibody, along with the protein it binds to (**ODR1**-FLAG) and any interacting partners (TTG1-HA), is then captured, typically on protein A/G beads.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins. The
 protein complexes are then eluted from the beads.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the tag of the second protein (e.g., anti-HA) to confirm that it was pulled down with the first protein.

Regulatory Pathway Diagram





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Caption: **ODR1**'s role in the MBW complex for proanthocyanidin biosynthesis in plants.

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